epsilon-Acetyl-L-lysine

Catalog No.
S1767685
CAS No.
692-04-6
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
epsilon-Acetyl-L-lysine

CAS Number

692-04-6

Product Name

epsilon-Acetyl-L-lysine

IUPAC Name

(2S)-6-acetamido-2-aminohexanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

DTERQYGMUDWYAZ-ZETCQYMHSA-N

SMILES

Array

Synonyms

N-epsilon-Acetyl-L-lysine;692-04-6;Nepsilon-Acetyl-L-lysine;N6-Acetyl-L-lysine;N-Epsilon-acetyllysine;(S)-6-Acetamido-2-aminohexanoicacid;Ne-Acetyllysine;N(6)-Acetyl-L-lysine;e-N-Acetyllysine;N(6)-ACETYLLYSINE;N-e-Acetyllysine;L-e-N-Acetyllysine;Ne-Acetyl-L-lysine;n6-acetyllysine;e-N-Acetyl-L-lysine;N-e-Acetyl-L-lysine;w-N-Acetyl-L-lysine;epsilon-N-Acetyllysine;epsilon-Acetyl-L-lysine;L-epsilon-N-Acetyllysine;omega-N-Acetyl-L-lysine;N(zeta)-acetyl-L-lysine;epsilon-N-acetyl-L-lysine;N(epsilon)-acetyl-L-lysine;UNII-470AD5VY1X

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)N

The exact mass of the compound N6-Acetyl-L-lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102777. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. It belongs to the ontological category of acetyl-L-lysine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Epsilon-Acetyl-L-lysine (CAS 692-04-6) is a highly specific, naturally occurring modified amino acid characterized by the acetylation of its side-chain epsilon amine [1]. In commercial procurement, it serves as an indispensable analytical standard for metabolomics, a primary substrate for histone deacetylase (HDAC) and sirtuin (SIRT) enzymatic assays, and a critical non-canonical amino acid (ncAA) for genetic code expansion (GCE) technologies. Unlike fully protected peptide synthesis building blocks, this compound provides the exact physiological mass and charge state required for accurate mass spectrometry calibration and direct in vivo amber suppression workflows [1].

Substituting epsilon-acetyl-L-lysine with unmodified L-lysine or the structural isomer N-alpha-acetyl-L-lysine fundamentally compromises assay integrity and synthetic orthogonal translation [1]. Unmodified L-lysine lacks the acetyl moiety required for HDAC/SIRT recognition, rendering it inert in deacetylation assays. Conversely, N-alpha-acetyl-L-lysine features acetylation at the backbone amine, which alters the molecule's overall charge, isoelectric point, and side-chain nucleophilicity, making it incompatible with anti-acetyl-lysine antibodies and pyrrolysyl-tRNA synthetase (PylRS) binding pockets [1]. Furthermore, utilizing fully protected derivatives like Fmoc-Lys(Ac)-OH as analytical standards introduces massive retention time shifts and ionization artifacts in LC-MS/MS metabolomics workflows, necessitating the procurement of the unprotected epsilon-acetylated form for accurate baseline calibration .

Absolute Requirement for Epsilon-Acetylation in HDAC/SIRT Assays

Epsilon-acetyl-L-lysine is the exclusive physiological target for HDAC and SIRT enzymes. When utilized as a free amino acid standard or incorporated into fluorogenic peptide substrates, the epsilon-acetyl group is specifically recognized and cleaved . Attempts to substitute with N-alpha-acetyl-L-lysine or unmodified L-lysine result in zero deacetylation activity because the enzyme active site is structurally evolved to accommodate the long aliphatic side chain of lysine terminating in an acetylated amine, not an acetylated alpha-carbon backbone.

Evidence DimensionHDAC/SIRT enzymatic deacetylation activity
Target Compound DataEpsilon-acetyl-L-lysine (Active substrate, specific recognition)
Comparator Or BaselineN-alpha-acetyl-L-lysine (0% activity, non-substrate)
Quantified Difference100% loss of enzymatic recognition when substituting epsilon for alpha acetylation.
ConditionsIn vitro HDAC/SIRT enzymatic cleavage assays.

Procurement of the exact epsilon-isomer is mandatory for developing epigenetic screening kits, calibrating deacetylase inhibitors, and validating anti-acetyl-lysine antibodies.

PylRS System Compatibility for Amber Suppression

In synthetic biology, epsilon-acetyl-L-lysine is procured as a non-canonical amino acid (ncAA) for site-directed incorporation into proteins via the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA orthogonal pair [1]. The PylRS binding pocket specifically recognizes the epsilon-acetylated side chain. Supplementing culture media with unmodified L-lysine or alpha-acetyl-L-lysine yields no amber suppression because these analogs cannot be charged onto the orthogonal tRNA.

Evidence DimensionAmber codon suppression efficiency (protein yield)
Target Compound DataEpsilon-acetyl-L-lysine (Enables full-length protein translation via PylRS)
Comparator Or BaselineUnmodified L-lysine (Fails to bind PylRS, resulting in truncated proteins)
Quantified DifferenceBinary functional difference (functional orthogonal translation vs. complete translation termination).
ConditionsE. coli or mammalian cell culture expressing PylRS/tRNACUA systems.

For biomanufacturing and synthetic biology, purchasing the correct epsilon-acetylated precursor is the only way to achieve site-specific acetylation in recombinant proteins.

Differential Nucleophilicity in Aldehyde Condensation

The position of the acetyl group drastically alters the molecule's reactivity with carbonyl compounds. In two-phase condensation reactions with hexanal to form fluorescent products, unmodified L-lysine reacts the fastest, followed by N-alpha-acetyl-L-lysine, while N-epsilon-acetyl-L-lysine exhibits the slowest reaction kinetics [1]. This demonstrates that masking the highly nucleophilic epsilon-amine significantly stabilizes the molecule against unwanted Maillard-type reactions or aldehyde condensations compared to its alpha-acetylated counterpart.

Evidence DimensionInitial rate of fluorescent condensation product formation
Target Compound DataN-epsilon-acetyl-L-lysine (Slowest reaction rate)
Comparator Or BaselineN-alpha-acetyl-L-lysine (Faster reaction rate) and L-lysine (Fastest)
Quantified DifferenceSequential reduction in nucleophilic condensation kinetics (L-lysine > N-alpha-acetyl > N-epsilon-acetyl).
ConditionsAqueous phosphate buffer and 1-octanol solution of hexanal at pH 6.8.

Understanding this differential reactivity is crucial for formulators preventing unwanted cross-linking or degradation in complex biological mixtures and analytical standards.

Exact Mass and Retention Time Calibration for LC-MS

For targeted metabolomics and PTM profiling, epsilon-acetyl-L-lysine must be utilized as an analytical standard to establish accurate retention times and collision-induced dissociation (CID) fragmentation patterns. Substituting with Fmoc-Lys(Ac)-OH (a common peptide synthesis precursor) introduces a massive hydrophobic fluorenylmethyloxycarbonyl group, drastically shifting the LC retention time and altering the m/z ratio, rendering it useless for calibrating endogenous acetyl-lysine detection.

Evidence DimensionLC-MS/MS suitability for endogenous metabolite calibration
Target Compound DataEpsilon-acetyl-L-lysine (Matches endogenous m/z 188.22 and physiological retention time)
Comparator Or BaselineFmoc-Lys(Ac)-OH (m/z 410.47, extreme hydrophobic retention shift)
Quantified Difference~222 Da mass shift and incompatible chromatographic behavior.
ConditionsReversed-phase LC-MS/MS metabolomics workflows.

Procurement of the unprotected epsilon-acetyl-L-lysine is strictly required for clinical and research laboratories quantifying epigenetic markers in human fluids or tissue lysates.

Epigenetic Assay Development

Used as a core standard and hapten for developing and calibrating HDAC/SIRT activity assays and generating highly specific anti-acetyl-lysine antibodies, where alpha-acetylated analogs fail to provide the correct epitope .

Synthetic Biology and Recombinant Protein Production

Procured as a non-canonical amino acid feed supplement for E. coli or mammalian cell cultures utilizing PylRS amber suppression to produce site-specifically acetylated proteins [1].

Clinical Metabolomics Profiling

Utilized as a pure analytical reference standard in LC-MS/MS libraries to quantify endogenous epsilon-acetyl-L-lysine levels in serum, urine, or cellular lysates, avoiding the mass and retention shifts associated with protected peptide precursors .

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.11609238 Da

Monoisotopic Mass

188.11609238 Da

Heavy Atom Count

13

Melting Point

250 °C

UNII

470AD5VY1X

Other CAS

692-04-6

Wikipedia

Acetyllysine

Dates

Last modified: 08-15-2023
Lammers et al. Acetylation regulates Cyclophilin A catalysis, immunosuppression and HIV isomerisation. Nature Chemical Biology, doi: 10.1038/nchembio.342, published online 4 April 2010 http://www.nature.com/naturechemicalbiology
Bryson et al. Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, doi: 10.1038/nchembio.2474, published online 16 October 2017
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

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